

# In-Depth Technical Guide to Sulfo Cy5 bis COOH: Structure, Properties, and Applications

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: Sulfo Cy5 bis COOH

Cat. No.: B15598095

[Get Quote](#)

This technical guide provides a comprehensive overview of **Sulfo Cy5 bis COOH**, a fluorescent dye widely used in biological research and drug development for the labeling of biomolecules. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, molecular weight, and practical applications, including a detailed experimental protocol for protein conjugation.

## Core Properties of Sulfo Cy5 bis COOH

**Sulfo Cy5 bis COOH** is a derivative of the cyanine dye Cy5, characterized by the presence of two carboxylic acid functional groups and one or more sulfo groups. The sulfo groups enhance the water solubility of the dye, which is highly advantageous for biological applications as it prevents aggregation and improves labeling efficiency in aqueous buffers. The two carboxylic acid groups provide reactive handles for covalent attachment to primary amines on biomolecules such as proteins, peptides, and modified oligonucleotides.

It is important to note that the exact chemical structure and, consequently, the molecular weight of "**Sulfo Cy5 bis COOH**" can vary between different commercial suppliers. These variations typically involve the number of sulfonate groups and the length and composition of the linker

arms connecting the carboxylic acid groups to the cyanine core. The table below summarizes the properties of different reported variants.

Compound Name	Molecular Formula	Molecular Weight ( g/mol )
Sulfo Cy5 bis COOH	C35H41N2NaO10S2	736.83
Sulfo-Bis-(N,N'-carboxylic acid)-Cy5	C37H47BrN2O10S2	823.8
diSulfo-Cy5 carboxylic acid	C32H37N2NaO8S2	664.8
Cy5 Bis carboxylic acid	C37H45N2NaO10S2	764.88

## Experimental Protocol: Labeling of Antibodies with Sulfo Cy5 bis COOH

This protocol provides a general procedure for the covalent conjugation of **Sulfo Cy5 bis COOH** to an antibody via the primary amine groups on lysine residues. The protocol involves a two-step process: activation of the carboxylic acid groups of the dye to form an amine-reactive intermediate (e.g., an N-hydroxysuccinimide ester), followed by the reaction with the antibody.

Materials:

- **Sulfo Cy5 bis COOH**
- Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
- N-hydroxysuccinimide (NHS) or N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU)
- N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction buffer: 0.1 M sodium phosphate buffer, pH 7.5

- Quenching buffer: 1 M Tris-HCl, pH 8.0
- Purification column (e.g., Sephadex G-25)

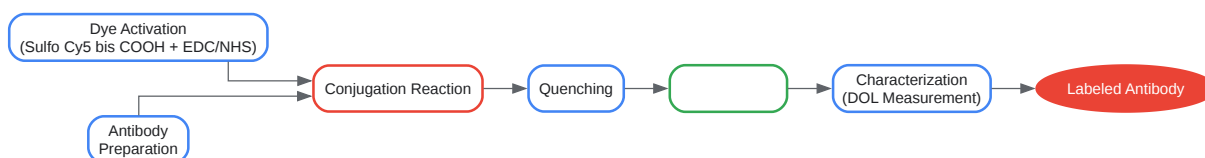
Procedure:

- Dye Activation:
  - Dissolve **Sulfo Cy5 bis COOH** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
  - Add a 1.2-fold molar excess of NHS and a 1.2-fold molar excess of EDC to the dye solution.
  - Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring, protected from light.
- Antibody Preparation:
  - Dissolve the antibody in the reaction buffer to a concentration of 2-10 mg/mL. The buffer must be free of primary amines (e.g., Tris or glycine).
- Conjugation Reaction:
  - Add the activated **Sulfo Cy5 bis COOH** solution to the antibody solution. The molar ratio of dye to antibody should be optimized for the specific application, but a starting point of 10:1 to 20:1 is recommended.
  - Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
- Quenching:
  - Add the quenching buffer to the reaction mixture to a final concentration of 100 mM to quench the reaction by consuming any unreacted dye.
  - Incubate for 30 minutes at room temperature.

- Purification:
  - Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
  - Collect the fractions containing the fluorescently labeled antibody.
- Characterization:
  - Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye (approximately 650 nm for Cy5).

## Experimental Workflow Diagram

The following diagram illustrates the key steps in the antibody conjugation workflow described above.



[Click to download full resolution via product page](#)

Caption: Workflow for the conjugation of **Sulfo Cy5 bis COOH** to an antibody.

This guide provides essential information for the successful application of **Sulfo Cy5 bis COOH** in bioconjugation experiments. Due to the variations in the commercially available products, it is recommended to carefully check the manufacturer's specifications for the exact molecular weight and chemical structure. Furthermore, optimization of the labeling protocol for each specific antibody and application is crucial for achieving the desired degree of labeling and maintaining the biological activity of the conjugated protein.

- To cite this document: BenchChem. [In-Depth Technical Guide to Sulfo Cy5 bis COOH: Structure, Properties, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598095/docs#in-depth-technical-guide-to-sulfo-cy5-bis-cooh-structure-properties-and-applications>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)